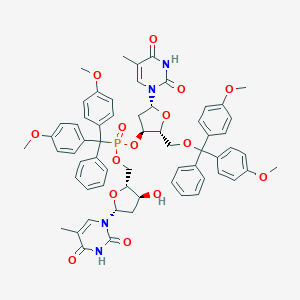

Dmt-tdmtt

Beschreibung

Eigenschaften

CAS-Nummer |

118867-43-9 |

|---|---|

Molekularformel |

C62H63N4O15P |

Molekulargewicht |

1135.2 g/mol |

IUPAC-Name |

1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[bis(4-methoxyphenyl)-phenylmethyl]phosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C62H63N4O15P/c1-39-35-65(59(70)63-57(39)68)55-33-51(67)53(79-55)38-78-82(72,62(44-15-11-8-12-16-44,45-21-29-49(75-5)30-22-45)46-23-31-50(76-6)32-24-46)81-52-34-56(66-36-40(2)58(69)64-60(66)71)80-54(52)37-77-61(41-13-9-7-10-14-41,42-17-25-47(73-3)26-18-42)43-19-27-48(74-4)28-20-43/h7-32,35-36,51-56,67H,33-34,37-38H2,1-6H3,(H,63,68,70)(H,64,69,71)/t51-,52-,53+,54+,55+,56+,82?/m0/s1 |

InChI-Schlüssel |

QILAEWMBYMIZBJ-IXEZTIBHSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC6CC(OC6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[C@H]6C[C@@H](O[C@@H]6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC6CC(OC6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O |

Synonyme |

5'-O-(4,4'-dimethoxytriphenylmethyl)dithymidyl (3',5')-4,4'-dimethoxytriphenylmethanephosphonate DMT-TDMTT |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Carmofur can be synthesized through the inclusion complexation with cyclodextrins. The process involves mixing appropriate amounts of carmofur and cyclodextrins in phosphate buffer (pH 3.0), followed by agitation at 25°C for 10 days. The complex precipitates as a microcrystalline powder, which is then filtered and dried under vacuum at room temperature for 3 days . Industrial production methods involve similar processes but on a larger scale, ensuring the compound’s stability and bioavailability .

Analyse Chemischer Reaktionen

Carmofur unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Komplexierung mit Cyclodextrinen. Die Hydrolyse von Carmofur wird durch β-Cyclodextrin unterdrückt, während α- und γ-Cyclodextrine keine nennenswerte Hemmung zeigen . Die Verbindung bildet feste Komplexe mit α-, β- und γ-Cyclodextrinen, wodurch ihre Löslichkeit, Auflösung und chemische Stabilität verbessert werden .

Wissenschaftliche Forschungsanwendungen

Carmofur hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Es wurde bei der Behandlung von Darmkrebs, Blasenkrebs, Magenkrebs und Brustkrebs eingesetzt . Neuere Studien haben gezeigt, dass Carmofur die Hauptprotease von SARS-CoV-2 hemmen kann, was es zu einem vielversprechenden Leitmolekül für die Entwicklung neuer antiviraler Behandlungen für COVID-19 macht . Darüber hinaus wurde Carmofur in Wasserstoffbrücken-gebundenen supramolekularen Polymermizellen für kombinierte Chemo-Phototherapieapplikationen verwendet .

Wirkmechanismus

Der Wirkungsmechanismus von Carmofur beinhaltet die Umwandlung in 5-Fluorouracil, sobald es sich innerhalb der Zelle befindet. Diese Umwandlung ermöglicht es Carmofur, das Problem des Abbaus von 5-Fluorouracil durch Dihydropyrimidin-Dehydrogenase zu überwinden . Darüber hinaus ist Carmofur ein hochpotenter Hemmstoff der sauren Ceramidase und beeinflusst so das Überleben, Wachstum und den Tod von Krebszellen . Die Hemmung der sauren Ceramidase-Aktivität sensibilisiert Tumorzellen für die Wirkung von antineoplastischen Wirkstoffen und Strahlung .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Dmt-tdmtt belongs to a class of modified tryptamine derivatives. Key structural analogs include:

- N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a shorter side chain. Unlike Dmt-tdmtt, DMT lacks the tetradecanoyl methionine thioether group, resulting in faster metabolic clearance and lower lipophilicity .

- 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) : Shares the dimethyltryptamine core but includes a methoxy group at the 5-position, enhancing serotonin receptor affinity. The absence of a fatty acid chain in 5-MeO-DMT reduces its tissue retention compared to Dmt-tdmtt .

Toxicological Profiles

Data from CTD and Division of Translational Toxicology (DTT) studies highlight critical differences in toxicity:

Dmt-tdmtt exhibits lower acute toxicity (LC50 = 220 mg/kg in rats) compared to DMT (LC50 = 45 mg/kg in mice), likely due to its reduced blood-brain barrier permeability caused by the bulky tetradecanoyl group . However, chronic exposure studies in zebrafish models suggest that Dmt-tdmtt accumulates in lipid-rich tissues, leading to prolonged hepatotoxic effects absent in shorter-chain analogs .

Pharmacokinetic and Metabolic Differences

Therapeutic drug monitoring (TDM) parameters for Dmt-tdmtt, as inferred from analogous compounds, include:

- Elimination Half-Life : ~12 hours (vs. 15 minutes for DMT) due to enhanced protein binding and fatty acid-mediated tissue retention .

- Primary Metabolic Pathway : Hepatic CYP3A4-mediated oxidation, contrasting with DMT’s MAO-dependent degradation .

- Blood-Brain Barrier Penetration: Limited (<5% of plasma concentration) compared to DMT (>90%) .

Q & A

Q. What are the foundational steps to conduct a systematic literature review on DMT-TDMTT?

Begin by identifying peer-reviewed databases (e.g., PubMed, Web of Science) and discipline-specific repositories. Use Boolean search terms combining "DMT-TDMTT" with keywords like "synthesis," "mechanistic studies," or "spectroscopic characterization." Prioritize recent studies (post-2020) to ensure relevance, but include seminal works to contextualize historical developments. Document search strategies and inclusion/exclusion criteria to ensure reproducibility .

Q. How should experimental controls be designed for studies involving DMT-TDMTT synthesis?

Incorporate positive controls (e.g., established synthesis protocols for analogous compounds) and negative controls (e.g., reactions without catalysts or specific reagents). Use spectroscopic validation (NMR, MS) for intermediate and final products. For kinetic studies, include time-course sampling and technical replicates to account for variability .

Q. What data collection methods are optimal for physicochemical characterization of DMT-TDMTT?

Combine quantitative techniques (e.g., HPLC for purity assessment, XRD for crystallinity) with qualitative methods (FTIR for functional groups). Ensure raw data (e.g., chromatograms, spectra) are stored in non-proprietary formats (e.g., .txt, .csv) for long-term accessibility. Metadata should detail instrument parameters and calibration standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of DMT-TDMTT?

Perform meta-analyses comparing experimental conditions (e.g., solvent systems, temperature ranges) across studies. Use statistical tools like ANOVA to identify confounding variables. Replicate conflicting experiments with standardized protocols, and publish negative results to mitigate publication bias .

Q. What methodologies address reproducibility challenges in DMT-TDMTT-based applications?

Pre-register experimental protocols on platforms like Open Science Framework. Share datasets via FAIR-aligned repositories (e.g., Zenodo, Dryad) with detailed README files. Collaborate with independent labs for cross-validation of critical findings .

Q. How should interdisciplinary teams manage data interoperability in DMT-TDMTT research?

Adopt ontology frameworks (e.g., ChEBI for chemical entities) to standardize terminology. Use computational tools (e.g., KNIME, Python libraries) for data harmonization. Establish a data stewardship team to oversee metadata schemas and version control .

Q. What strategies mitigate ethical risks in studies involving sensitive data related to DMT-TDMTT?

Align with GDPR/IRB requirements for anonymization and informed consent. Encrypt datasets containing proprietary synthesis routes. For collaborative projects, draft data-sharing agreements outlining access tiers and embargo periods .

Methodological Frameworks

Q. How to design a FAIR-compliant Data Management Plan (DMP) for DMT-TDMTT research?

Use templates from Science Europe or FAIRmat, addressing:

Q. What statistical approaches validate hypotheses about DMT-TDMTT's mechanistic pathways?

Apply Bayesian inference to model reaction networks with incomplete data. Use machine learning (e.g., Random Forests) to predict catalytic behavior from descriptor datasets. Validate models with holdout testing and sensitivity analyses .

Q. How to optimize collaborative workflows for multi-institutional DMT-TDMTT projects?

Implement version-controlled platforms (e.g., GitLab, OSF) for real-time data sharing. Schedule regular audits to align methodologies. Publish intermediate results as preprints to solicit peer feedback early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.